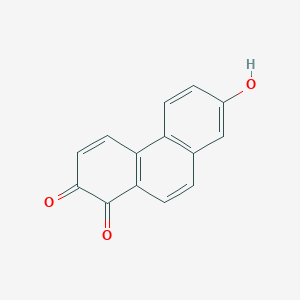
7-Hydroxyphenanthrene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxyphenanthrene-1,2-dione is an organic compound belonging to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyphenanthrene-1,2-dione typically involves the functionalization of phenanthrene derivatives. One common method includes the regioselective functionalization of 9-hydroxyphenanthrene, which can be achieved through various chemical reactions . Another approach involves the oxidative demethylation of trimethoxy derivatives, followed by oxidation to yield the desired hydroxyquinone .
Industrial Production Methods: Industrial production of this compound may involve large-scale preparation from phenanthrene, which is abundant in coal tar. The process includes regioselective functionalization and subsequent oxidation steps to achieve the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxyphenanthrene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce new functional groups to the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed: The major products formed from these reactions include various hydroxyquinones, phenanthrene derivatives, and substituted phenanthrenes .
Wissenschaftliche Forschungsanwendungen
7-Hydroxyphenanthrene-1,2-dione has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Hydroxyphenanthrene-1,2-dione involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its cytotoxicity towards cancer cells may involve the induction of oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Phenanthrenequinone: Another phenanthrene derivative with similar chemical properties.
Hydroxyquinones: Compounds with hydroxyl groups attached to the quinone moiety, exhibiting unique biological activities.
Phenazines: A class of compounds with diverse biological properties, including antimicrobial and antitumor activities.
Uniqueness: 7-Hydroxyphenanthrene-1,2-dione stands out due to its specific functional groups and the resulting chemical reactivity. Its unique structure allows for targeted applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
10117-18-7 |
|---|---|
Molekularformel |
C14H8O3 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
7-hydroxyphenanthrene-1,2-dione |
InChI |
InChI=1S/C14H8O3/c15-9-2-4-10-8(7-9)1-3-12-11(10)5-6-13(16)14(12)17/h1-7,15H |
InChI-Schlüssel |
WLFWMQIHHRFYED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C=CC(=O)C3=O)C=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















